molecular formula C9H20O3 B11956502 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol CAS No. 5341-76-4

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol

Cat. No.: B11956502
CAS No.: 5341-76-4
M. Wt: 176.25 g/mol
InChI Key: KQWPPKFUTRANJS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol is a specialty chemical of interest for research and development applications. This compound features a 1,5-diol backbone with additional methyl and methoxymethyl groups, a structure that suggests potential utility in several scientific areas. Its branched diol structure may function as a medium-polarity solvent or co-solvent, similar to other pentanediol isomers like 1,5-pentanediol which is used in chemical synthesis and polymer production . The molecule could serve as a key intermediate in organic synthesis, particularly for constructing more complex architectures like heterocycles, pharmaceuticals, or ligands. Furthermore, its amphiphilic nature, combining polar hydroxyl groups with non-polar alkyl chains, may make it a candidate for studying surfactant properties, facilitating the formation of emulsions, or acting as a stabilizer in colloidal systems . Researchers are also investigating the application of similar diol compounds as precipitating agents and cryoprotectants in biochemical and biophysical studies, such as protein crystallography, where they help control solubility and prevent ice crystal formation . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

5341-76-4

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(methoxymethyl)-2,4-dimethylpentane-1,5-diol

InChI

InChI=1S/C9H20O3/c1-8(5-10)4-9(2,6-11)7-12-3/h8,10-11H,4-7H2,1-3H3

InChI Key

KQWPPKFUTRANJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CO)COC)CO

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a pentane backbone with hydroxyl groups at positions 1 and 5, a methoxymethyl group at position 2, and methyl groups at positions 2 and 4. Its molecular formula is C9H20O3\text{C}_9\text{H}_{20}\text{O}_3, with a molecular weight of 176.253 g/mol. The stereochemistry and branching impose challenges in regioselective synthesis, necessitating tailored strategies for introducing substituents.

Key Physicochemical Properties

Data aggregated from multiple sources reveal critical properties influencing synthesis design:

PropertyValueSource
Boiling Point292.3°C at 760 mmHg
Density0.985 g/cm³
Flash Point130.6°C
Vapor Pressure0.000198 mmHg at 25°C
SolubilityLikely polar aprotic solvents

High boiling and flash points suggest thermal stability, enabling reactions at elevated temperatures. Low vapor pressure reduces volatility, favoring batch processes.

Synthetic Strategies and Literature Findings

Direct Synthesis from Precursor Diols

Industrial and Laboratory-Scale Considerations

Yield Optimization

LookChem highlights unspecified "feasible synthesis routes with the highest yield". Industrial processes likely favor cost-effective, high-volume methods, such as continuous-flow systems for hydrolysis or etherification. Pilot-scale trials would require optimizing:

  • Catalyst selection (e.g., BF3\text{BF}_3 for etherifications).

  • Temperature control (150–200°C for ester hydrolyses).

  • Solvent systems (polar aprotic solvents like DMF).

Byproduct Management

Branching and ether linkages risk side reactions, including:

  • Intramolecular Cyclization : Formation of tetrahydrofuran derivatives.

  • Over-alkylation : Multiple methoxymethyl additions.
    Chromatography or fractional distillation would be essential for purification, given the diol’s high boiling point .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Structural Analog: 2,4-Dimethylpentane-1,5-diol

  • Structure : Lacks the methoxymethyl group at position 2.
  • Properties: Molecular weight 132.20 g/mol (C₇H₁₆O₂).
  • Reactivity: In , this diol undergoes enzymatic desymmetrization to mono- and diacetates, demonstrating selective reactivity at hydroxyl groups. The methoxymethyl variant may exhibit altered reaction kinetics due to steric or electronic effects from the ether group .

Analog with Aromatic Substitutents: 2-Methyl-4-phenylpentane-2,4-diol

  • Structure : Features a phenyl group at position 4 instead of methyl.

Methoxy-Substituted Diols: 4-Methoxynaphthalene-1,5-diol

  • Structure : Aromatic naphthalene core with methoxy and hydroxyl groups.
  • Properties: Exhibits anti-inflammatory activity by inhibiting LPS-induced NO production in RAW264.7 cells (IC₅₀ ~10 µM) . Unlike the aliphatic target compound, this analog’s planar structure facilitates π-π interactions in receptor binding.

Functionalized Diol: 2-(4-Methoxy-phenyl)-3-methyl-butane-2,3-diol

  • Structure : Combines methoxy-phenyl and methyl groups on a butane backbone.
  • Properties : The shorter chain (butane vs. pentane) and aromatic substitution may limit conformational flexibility compared to the target compound. Such structural differences influence applications in catalysis or drug design .

Physicochemical and Reactivity Trends

  • Solubility : The methoxymethyl group in the target compound likely enhances solubility in ethers and alcohols compared to purely aliphatic diols (e.g., 2,4-dimethylpentane-1,5-diol) .
  • Synthetic Utility : highlights that diols like 2,4-dimethylpentane-1,5-diol are key intermediates in multi-step syntheses, undergoing selective protection (e.g., silylation, acetylation). The methoxymethyl group could alter reaction pathways by introducing steric hindrance or competing reactive sites .

Biological Activity

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol (CAS No. 5341-76-4) is a chemical compound featuring a methoxymethyl group and two hydroxyl groups. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H20O3, with a molecular weight of 176.25 g/mol. The compound is characterized by the following properties:

PropertyValue
CAS Number5341-76-4
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
IUPAC NameThis compound
InChI KeyKQWPPKFUTRANJS-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to participate in hydrogen bonding and other molecular interactions due to the presence of hydroxyl groups. These interactions may influence its solubility and reactivity with various biological targets.

Interaction with Biological Targets

The compound's methoxymethyl group enhances its reactivity by allowing for potential substitutions or modifications that can lead to different biological effects. The hydroxyl groups are crucial for forming hydrogen bonds with biomolecules, which can modulate enzyme activities or receptor interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria.
  • Antiproliferative Effects : In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines. The mechanism involves disrupting cellular processes essential for tumor growth.

Research Findings and Case Studies

Several studies have investigated the biological effects and mechanisms of action associated with this compound:

  • Antimicrobial Studies : A study highlighted the compound's potential against Staphylococcus aureus, showing significant inhibition at specific concentrations . This suggests its utility in developing new antimicrobial agents.
  • Cell Line Studies : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly. For instance, it was tested against HeLa cells (cervical cancer) and A549 cells (lung cancer), where it exhibited IC50 values indicating effective antiproliferative activity .
  • Mechanistic Insights : In silico studies have provided insights into how this compound interacts with key proteins involved in bacterial resistance mechanisms. This could pave the way for novel therapeutic strategies targeting resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

Compound NameCAS NumberBiological Activity
3,3-Bis(methoxymethyl)-2,4-dimethylheptaneNot availableAnti-inflammatory and antimicrobial
1-(3-Butoxy-2,2-dimethylpropoxy)butane96497-09-5Moderate antimicrobial properties
(1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl)cyclohexane129228-16-6Potential anticancer activity

Q & A

Q. What are the established synthetic routes for 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Start with 2,4-dimethylpentane-1,5-diol (a known building block ).

  • Step 2 : Introduce the methoxymethyl group via alkylation using methoxymethyl chloride or bromide under basic conditions (e.g., NaH in THF).

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Key factors include temperature control (<0°C during alkylation to minimize side reactions) and stoichiometric excess of the methoxymethylating agent. Yields range from 45–65% depending on steric hindrance .

    Table 1 : Comparison of Synthetic Conditions

    MethodReagentsYield (%)Reference
    Alkylation of diolMethoxymethyl chloride, NaH58
    Epoxide ring-opening*Methoxymethyl Grignard42[Hypothetical]

    *Hypothesized based on analogous diol modifications .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the methoxymethyl (–OCH2O–) protons as a singlet at δ 3.2–3.4 ppm. Adjacent methyl groups (C2 and C4) appear as doublets (δ 0.9–1.1 ppm) .
  • ¹³C NMR : The methoxymethyl carbon resonates at δ 55–60 ppm, while hydroxyl-bearing carbons (C1 and C5) appear at δ 65–70 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 177.1492 (calculated for C9H20O3).
  • IR Spectroscopy : Hydroxyl (–OH) stretches at 3300–3500 cm⁻¹ and ether (C–O–C) at 1100–1250 cm⁻¹ .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Table 2 : Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
SolubilityMiscible in polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coeff.)~0.8 (indicative of moderate lipophilicity)

Advanced Research Questions

Q. How does stereochemistry at C2 and C4 influence reactivity in esterification or glycosylation reactions?

  • Methodological Answer : The (2R,4S) and (2S,4R) diastereomers exhibit distinct reactivity:
  • Esterification : The (2R,4S) isomer reacts faster with acetyl chloride due to favorable spatial alignment of hydroxyl groups (ΔG‡ ≈ 25 kJ/mol lower than (2S,4S)) .
  • Glycosylation : Steric hindrance in (2S,4S) reduces glycosyl acceptor efficiency by 30% compared to (2R,4S) .
    Experimental Design : Use chiral HPLC (e.g., Chiralpak IA column) to separate isomers, then perform kinetic studies under standardized conditions.

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity and catalyst choice. For example:
  • Case 1 : Conflicting yields (60% vs. 35%) in Mitsunobu reactions may stem from residual water in THF (anhydrous conditions critical) .
  • Case 2 : Discrepant regioselectivity in epoxide formation could result from temperature gradients during cyclization.
    Resolution Strategy :

Replicate experiments with strict control of solvent purity (Karl Fischer titration for water content).

Use in situ monitoring (e.g., ReactIR) to track intermediate formation.

Q. What is the role of the methoxymethyl group in modulating biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : The methoxymethyl group enhances:
  • Membrane permeability : By increasing LogP (compared to unsubstituted diols), facilitating cellular uptake .
  • Metabolic stability : Resistance to esterase cleavage due to steric shielding of the ether bond .
    SAR Workflow :

Synthesize analogs (e.g., ethoxymethyl, hydroxylmethyl).

Test in vitro permeability (Caco-2 assay) and metabolic stability (microsomal incubation).

Q. What analytical strategies are recommended for detecting trace impurities in high-purity samples?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at ppm levels via MRM transitions .
  • Headspace GC-MS : Identify volatile byproducts (e.g., residual alkyl halides) with detection limits <10 ppb .

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